molecular formula C9H14N2O4 B7982100 Pedatisectine F CAS No. 13440-26-1

Pedatisectine F

Cat. No.: B7982100
CAS No.: 13440-26-1
M. Wt: 214.22 g/mol
InChI Key: JHZAQNFLUSEYDA-IWSPIJDZSA-N
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Description

Historical Context and Discovery

This compound was first identified in 1997 during a phytochemical analysis of Pinellia pedatisecta rhizomes. Researchers isolated five compounds from the alkaloid extract, including two novel structures: this compound (I) and Pedatisectine G (V). Initial structural elucidation relied on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which confirmed its pyrrolizidine backbone and unique substitution pattern. Subsequent studies in the 2010s expanded its pharmacological profile, revealing its potential in cancer therapy through mechanisms such as apoptosis induction and immune modulation.

Natural Occurrence in Pinellia pedatisecta

This compound is exclusively found in the rhizomes of P. pedatisecta, a perennial herb native to East Asia. The plant thrives in temperate forests and mountainous regions, with its rhizomes accumulating alkaloids as part of its secondary metabolite defense system. Key coexisting compounds include:

Compound Class Biological Role
Pedatisectine G Pyrrolizidine alkaloid Structural analog of this compound
Hypoxanthine Purine derivative Nucleotide metabolism
Uridine Nucleoside RNA synthesis

These compounds are typically extracted using ethanol or methanol, followed by chromatographic purification.

Taxonomic Classification of Pinellia pedatisecta

P. pedatisecta belongs to the arum family (Araceae), with the following taxonomic hierarchy:

  • Kingdom : Plantae
  • Phylum : Tracheophyta
  • Class : Liliopsida
  • Order : Alismatales
  • Family : Araceae
  • Genus : Pinellia
  • Species : P. pedatisecta

The plant’s morphological features include palmate leaves and a distinctive spadix inflorescence. Genetic studies highlight its close relationship to Pinellia ternata, another alkaloid-rich species used in traditional Chinese medicine.

Ethnobotanical Significance in Traditional Medicine

For centuries, P. pedatisecta rhizomes have been used in East Asian folk medicine to treat inflammatory conditions, respiratory infections, and tumors. Decoctions of the rhizome were applied topically to reduce swelling or ingested to alleviate fever. Modern studies validate these uses:

  • Anticancer Activity : Lipid-soluble extracts of P. pedatisecta (containing this compound) inhibit human cervical cancer (HeLa) cells with an IC₅₀ of 3.02 μM.
  • Immunomodulation : These extracts enhance dendritic cell maturation, promoting CD8⁺ and CD4⁺ T-cell infiltration into tumors.
  • Synergy with Chemotherapy : this compound derivatives potentiate the effects of cisplatin by modulating DNA damage response pathways.

Properties

CAS No.

13440-26-1

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

(1R,2S,3R)-1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol

InChI

InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1

InChI Key

JHZAQNFLUSEYDA-IWSPIJDZSA-N

SMILES

CC1=CN=CC(=N1)C(C(C(CO)O)O)O

Isomeric SMILES

CC1=CN=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=CN=CC(=N1)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Plant Source and Rhizome Processing

Pinellia pedatisecta rhizomes serve as the primary natural source of Pedatisectine F. The extraction process begins with harvesting mature rhizomes, typically during the plant’s dormant phase (October–March) to maximize alkaloid content. Post-harvest, rhizomes undergo sequential steps:

  • Cleaning and Drying : Fresh rhizomes are washed to remove soil residues and dried at 40–50°C for 48 hours to reduce moisture content below 10%.

  • Pulverization : Dried rhizomes are ground into a coarse powder (particle size: 0.5–1.0 mm) to enhance solvent penetration during extraction.

Solvent Extraction and Partitioning

Ethanol-water mixtures are preferred for initial extraction due to their ability to solubilize polar alkaloids while minimizing non-target compounds. A representative protocol involves:

ParameterValue
Solvent System70% Ethanol in deionized water
Solid-to-Solvent Ratio1:15 (w/v)
Extraction Temperature60°C
Extraction Duration3 cycles × 2 hours each
Total Yield0.12–0.15% (w/w)

The combined ethanol extracts are concentrated under reduced pressure (40°C, 0.1 bar) and partitioned with ethyl acetate to remove lipids and chlorophyll. Subsequent n-butanol partitioning enriches alkaloid fractions, yielding a crude this compound concentrate.

Chromatographic Purification

Final purification employs a combination of column chromatography and preparative HPLC:

  • Silica Gel Chromatography :

    • Stationary Phase: 200–300 mesh silica gel

    • Mobile Phase: Gradient of chloroform-methanol (10:1 → 5:1 v/v)

    • Elution Volume: 15–20 column volumes

  • Preparative HPLC :

    • Column: C18 reverse-phase (250 × 20 mm, 5 µm)

    • Mobile Phase: Acetonitrile-water (22:78 v/v) + 0.1% formic acid

    • Flow Rate: 8 mL/min

    • Detection: UV at 254 nm

This two-stage process achieves ≥95% purity, with recovery rates of 60–65% from crude extract.

Synthetic Routes and Optimization

Total Synthesis Strategies

While natural extraction remains dominant, synthetic approaches are emerging to address supply chain limitations. A recent six-step synthesis from L-rhamnose demonstrates feasibility:

  • Key Synthetic Steps :

    • Step 1: Protection of C-2 and C-3 hydroxyls using tert-butyldimethylsilyl (TBDMS) groups

    • Step 3: Pyrazine ring formation via Stille coupling (Pd(PPh₃)₄ catalyst, 80°C)

    • Step 5: Global deprotection with tetra-n-butylammonium fluoride (TBAF)

  • Critical Parameters :

    • Overall Yield: 11.4% (theoretical maximum: 18.2%)

    • Purity Post-Synthesis: 88–92% (requires HPLC polishing)

Semi-Synthetic Modifications

Hybrid approaches combine natural precursors with synthetic tailoring:

Starting MaterialModificationYield Improvement
Pedatisectine GSelective O-methylation+22%
Hypoxanthine derivativesEnzymatic transamination+15%

These methods leverage natural biosynthetic pathways while introducing targeted structural changes to enhance yield or bioactivity.

Industrial-Scale Production Challenges

Solubility and Formulation Considerations

This compound’s limited aqueous solubility (2.1 mg/mL in water at 25°C) necessitates advanced formulation strategies for clinical applications:

Standard Stock Solution Preparation

ParameterValue
Solvent SystemDMSO:PEG300:Tween 80 (5:4:1)
Storage Temperature-80°C (6-month stability)
Working Concentration10 mM in physiological buffer

Process Economics

A comparative cost analysis reveals critical bottlenecks:

MethodCost per Gram (USD)CO₂ Footprint (kg/g)
Natural Extraction$1,4508.2
Total Synthesis$3,78014.6
Semi-Synthesis$2,1109.8

Natural extraction remains most cost-effective but faces sustainability challenges due to plant sourcing limitations.

Analytical Quality Control

Purity Assessment Protocols

Batch-to-batch consistency is verified through:

  • HPLC-DAD :

    • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 µm)

    • Retention Time: 12.7 ± 0.3 minutes

    • System Suitability: RSD ≤1.5% for peak area

  • LC-MS/MS Quantification :

    • Ionization Mode: ESI+

    • Transition: m/z 215.1 → 152.0 (CE 25 eV)

    • LLOQ: 5 ng/mL in plasma

Stability Profiling

Long-term stability studies under ICH guidelines demonstrate:

ConditionDegradation After 24 Months
25°C/60% RH3.2%
40°C/75% RH8.7%
Photolytic (1.2M lux-h)12.4%

These data inform storage recommendations of 2–8°C in amber glass under nitrogen .

Chemical Reactions Analysis

Types of Reactions: Pedatisectine F undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Pedatisectine F has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pedatisectine F involves its interaction with specific molecular targets and pathways. It has been shown to modulate gastrointestinal motility by affecting the pacemaker potential of interstitial cells of Cajal. Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in modulating ion channels and signaling pathways related to inflammation and motility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Pedatisectine F belongs to a family of alkaloids from Pinellia species, including pedatisectine A, V, Y, Z , and hypoxanthine . Key structural distinctions include:

  • Pedatisectine V : Contains a pyrazine ring with an -NH group at position 4, differing from adenine’s -NH placement (position 9). This structural shift alters its ¹³C NMR profile (e.g., δC 153.1 for C-1 in V vs. δC 155.7 in adenine) .
  • Pedatisectine Y vs. Z : Y has a methoxy group at C-2′, whereas Z replaces this with a hydroxyl group, causing a ΔδC 8.8 downshift at C-2′ in Z .
  • Pedatisectine A : A related alkaloid with a distinct substitution pattern on the pyrazine ring, though its exact structure remains less documented .

Molecular and Pharmacokinetic Properties

Compound Molecular Weight Solubility Oral Bioavailability (OB%) Key Targets
This compound 214.22 DMSO Not reported PTGS2, SCN5A
Pedatisectine A 242.27 Not reported 64.09 Multi-target
α-Mangostin 410.46 DMSO Low (data pending) Anti-inflammatory
Oblongine 314.40 DMSO Not reported Neuroprotective

Notes:

  • Pedatisectine A exhibits higher oral bioavailability (64.09%) compared to other Pinellia alkaloids, suggesting superior absorption in GI studies .
  • This compound’s lower molecular weight (214.22) may enhance solubility but requires further ADME validation.

Pharmacological Activity

  • GI Motility : this compound and A synergize with compounds like oleic acid and beta-sitosterol to modulate PTGS2, a key enzyme in prostaglandin synthesis linked to GI disorders .
  • GI-focused this compound) .

Stability and Formulation

  • This compound shares standard storage conditions (-20°C to -80°C) with analogs like Pedatisectine G .
  • Its formulation in 0.5% CMC Na (for oral use) and DMSO/saline (for injections) aligns with protocols for other alkaloids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pedatisectine F
Reactant of Route 2
Pedatisectine F

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